Nobiletin

Catalog No.
S537444
CAS No.
478-01-3
M.F
C21H22O8
M. Wt
402.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nobiletin

CAS Number

478-01-3

Product Name

Nobiletin

IUPAC Name

2-(3,4-dimethoxyphenyl)-5,6,7,8-tetramethoxychromen-4-one

Molecular Formula

C21H22O8

Molecular Weight

402.4 g/mol

InChI

InChI=1S/C21H22O8/c1-23-13-8-7-11(9-15(13)24-2)14-10-12(22)16-17(25-3)19(26-4)21(28-6)20(27-5)18(16)29-14/h7-10H,1-6H3

InChI Key

MRIAQLRQZPPODS-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Nobiletin; Hexamethoxyflavone; NOB;

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C(=C3OC)OC)OC)OC)OC

The exact mass of the compound Nobiletin is 402.1315 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 618903. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Flavones - Supplementary Records. It belongs to the ontological category of methoxyflavone in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]. However, this does not mean our product can be used or applied in the same or a similar way.

Nobiletin (CAS: 478-01-3) is a polymethoxyflavone (PMF), a class of flavonoids characterized by multiple methoxy groups, which are predominantly found in the peels of citrus fruits. This structure confers high lipophilicity, which allows it to readily pass through cell membranes and contributes to a higher intestinal absorption rate compared to other, non-methoxylated flavonoids. Its key research applications are centered on its neuroprotective, anti-inflammatory, and metabolism-regulating properties, making it a compound of interest for studies in metabolic disorders, neurodegenerative disease, and inflammation.

Substituting Nobiletin with its close structural analog Tangeretin, other flavonoid classes like flavanones (e.g., Hesperetin), or crude citrus peel extracts is a frequent cause of experimental irreproducibility. The number and position of methoxy groups directly dictate critical pharmacokinetic properties. For instance, the absence of a glycosidic bond on Nobiletin enhances its intestinal absorption efficiency compared to glycosides like Hesperidin. Furthermore, even the difference of a single methoxy group between Nobiletin and Tangeretin leads to quantifiable differences in metabolic stability, cell permeability, and potency in specific bioassays. Therefore, selecting the specific Nobiletin molecule is critical for studies where bioavailability and defined molecular action are paramount, as opposed to using a less-defined mixture or a structurally different analog.

Superior Metabolic Stability Compared to Tangeretin

In a comparative study using rat liver tissue, Nobiletin demonstrated significantly greater metabolic stability than its close analog, Tangeretin. After 15 days of oral administration, eight distinct metabolites of Nobiletin were detected in the liver, whereas only two metabolites of Tangeretin were found, and in low concentrations.

Evidence DimensionNumber of detected liver metabolites (proxy for metabolic activity and distribution)
Target Compound Data8 metabolites detected
Comparator Or BaselineTangeretin: 2 metabolites detected (in low concentration)
Quantified Difference4-fold more detected metabolites
ConditionsIn vivo study in rats, oral administration of 200 mg/kg bw/day for 15 days, liver tissue analysis.

Higher metabolic stability and a broader metabolite profile suggest a longer-lasting and potentially more complex biological activity, a critical factor for designing in vivo experiments and interpreting results.

Enhanced Anti-Inflammatory Potency Over Luteolin

In an in vitro assay measuring the inhibition of 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced inflammation, Nobiletin demonstrated substantially higher potency than the common benchmark flavonoid, Luteolin. Nobiletin inhibited the inflammatory response with an IC50 value of 1.2 μM, which was approximately eight times lower than that of Luteolin.

Evidence DimensionIC50 for inhibition of TPA-induced inflammation
Target Compound Data1.2 μM
Comparator Or BaselineLuteolin: 9.8 μM
Quantified Difference~8.2x higher potency
ConditionsIn vitro assay measuring inhibition of TPA-induced ODC induction in mouse skin.

For studies requiring potent anti-inflammatory effects, Nobiletin offers a significantly stronger response at lower concentrations, reducing potential off-target effects and improving the therapeutic window compared to less potent flavonoids.

Favorable Oral Absorption Profile for Systemic Delivery

Computational modeling (BOILED-Egg analysis) predicts that Nobiletin has favorable human intestinal absorption (HIA) properties, positioning it as a good candidate for oral bioavailability. This is contrasted with other flavonoids like Silymarin, which is predicted to have poor GI absorption. The absence of glycosidic moieties in Nobiletin's structure is a key factor that enhances its intestinal absorption efficiency compared to flavonoid glycosides.

Evidence DimensionPredicted Human Intestinal Absorption (HIA)
Target Compound DataHigh (falls within the HIA zone of BOILED-Egg plot)
Comparator Or BaselineSilymarin: Low (falls outside the HIA zone)
Quantified DifferenceQualitatively superior predicted oral absorption
ConditionsIn silico SwissADME BOILED-Egg analysis.

For in vivo studies requiring systemic exposure via oral administration, procuring Nobiletin over compounds with poor predicted absorption like Silymarin reduces the risk of failed experiments due to low bioavailability.

In Vivo Models of Metabolic Syndrome

Due to its favorable oral absorption profile and demonstrated ability to prevent hepatic steatosis, dyslipidemia, and insulin resistance in high-fat-diet-fed mice, Nobiletin is a justifiable choice for long-term oral dosing studies investigating metabolic disorders.

High-Potency Anti-Inflammatory Pathway Investigations

Given its significantly lower IC50 value compared to other flavonoids like Luteolin, Nobiletin is well-suited for cell-based and animal models where a potent, dose-dependent inhibition of inflammatory pathways (e.g., COX-2 expression) is required.

Pharmacokinetic and Metabolite Profiling Studies

The demonstrated metabolic stability and generation of a complex metabolite profile make Nobiletin a superior candidate over less-stable analogs like Tangeretin for studies aiming to identify bioactive metabolites or investigate long-term flavonoid biotransformation in vivo.

Neuroprotection Models Requiring Blood-Brain Barrier Penetration

Nobiletin's high lipophilicity allows it to cross the blood-brain barrier, achieving significant concentrations in the brain after oral administration. This makes it a preferred choice over non-penetrating flavonoids for in vivo studies of neurodegenerative diseases such as Alzheimer's.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

3

Hydrogen Bond Acceptor Count

8

Exact Mass

402.13146766 Da

Monoisotopic Mass

402.13146766 Da

Heavy Atom Count

29

Appearance

Solid powder

Melting Point

134 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

D65ILJ7WLY

MeSH Pharmacological Classification

Antioxidants

Other CAS

478-01-3

Wikipedia

Nobiletin

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]

Dates

Last modified: 08-15-2023
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